3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is an intriguing compound that has captured the attention of researchers across various fields. This compound, with its complex molecular structure, demonstrates unique properties making it significant in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide typically involves multi-step organic reactions. The process starts with the halogenation of a benzamide precursor to introduce the bromo group. Subsequent steps involve the formation of the dihydroisoquinolin-2(1H)-yl moiety and the coupling of this intermediate with a 4-(dimethylamino)phenyl)ethyl derivative under specific catalytic conditions.
Industrial Production Methods
Industrial-scale synthesis requires optimization of reaction conditions for higher yield and purity. This often involves the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically with reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride, resulting in the reduction of functional groups to simpler forms.
Substitution: The bromo group in the compound is susceptible to nucleophilic substitution reactions, often replaced by nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reactions are typically carried out under controlled temperatures, pressures, and pH conditions to ensure selectivity and efficiency.
Major Products
The major products of these reactions include various substituted benzamides and isoquinolines, depending on the type of reaction and the conditions used.
Scientific Research Applications
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the design of new pharmaceuticals targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of this compound often involves interaction with specific enzymes or receptors within biological systems. For instance, it may inhibit or activate certain pathways by binding to target proteins, influencing cellular processes such as signal transduction, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparing 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide with similar compounds highlights its unique characteristics:
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pyridine: While structurally similar, the pyridine derivative may exhibit different chemical reactivity and biological activity due to the nitrogen atom in the ring.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide: The absence of the bromo group alters the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
By focusing on its distinct structural features and reactivity, this compound stands out as a compound of significant interest in various scientific domains.
Properties
IUPAC Name |
3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN3O/c1-29(2)24-12-10-20(11-13-24)25(17-28-26(31)21-8-5-9-23(27)16-21)30-15-14-19-6-3-4-7-22(19)18-30/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFWFKURKCYSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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